Dicarbonylcyclopentadienylcobalt(I)

Catalog No.
S1797505
CAS No.
12078-25-0
M.F
C7H5CoO2 5*
M. Wt
180.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicarbonylcyclopentadienylcobalt(I)

CAS Number

12078-25-0

Product Name

Dicarbonylcyclopentadienylcobalt(I)

Molecular Formula

C7H5CoO2 5*

Molecular Weight

180.05

Catalyst for Cyclotrimerization of Alkynes

One of the primary applications of CpCo(CO)2 is as a catalyst for the cyclotrimerization of alkynes. This reaction involves the conversion of three alkyne molecules into a six-membered ring structure. CpCo(CO)2 facilitates this process by activating the alkynes and guiding their assembly into the cyclic product. This reaction is crucial for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and advanced materials .

Precursor for Organometallic Synthesis

CpCo(CO)2 serves as a versatile precursor for the synthesis of other organometallic compounds. Its reactive cobalt center and readily displaceable carbonyl ligands allow for the introduction of various organic groups and functionalities. Researchers utilize CpCo(CO)2 as a starting material to prepare a wide range of organocobalt complexes with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry .

Material Science Applications

The unique chemical properties of CpCo(CO)2 make it a potential candidate for various material science applications. Studies have explored its use in thin-film deposition processes for the development of functional materials with specific electronic, magnetic, or optical properties. Additionally, research is ongoing to investigate the potential of CpCo(CO)2 derivatives in the design of novel catalysts for energy conversion and storage technologies .

Dicarbonylcyclopentadienylcobalt(I) is an organocobalt compound with the chemical formula (C5H5)Co(CO)2(C_5H_5)Co(CO)_2. It is a member of the class of half-sandwich complexes, characterized by the presence of a cyclopentadienyl ring coordinated to a cobalt center along with two carbonyl ligands. This compound typically appears as a dark red liquid that is sensitive to air and moisture, making it necessary to handle it under inert atmospheres or in vacuum conditions. Its molecular structure includes one cyclopentadienyl ring bound in an η^5 manner, which contributes to its unique properties and reactivity .

  • Toxicity: Highly toxic upon ingestion, inhalation, or skin contact [].
  • Flammability: Flammable liquid with a flash point of 26-27 °C [].
  • Reactivity: Reacts with strong oxidizing agents and air, releasing toxic fumes [].

Safety Precautions:

  • Handle CpCo(CO)2 under a fume hood while wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators [].
  • Store the compound in a cool, dry, and well-ventilated place in sealed containers [].

Dicarbonylcyclopentadienylcobalt(I) is known for its catalytic properties, particularly in the cyclotrimerization of alkynes. The reaction mechanism involves the dissociation of one carbonyl ligand to form a bis(alkyne) intermediate. The general reaction can be represented as follows:

(C5H5)Co(CO)2+2R2C2(C5H5)Co(R2C2)2+2CO(C_5H_5)Co(CO)_2+2R_2C_2\rightarrow (C_5H_5)Co(R_2C_2)_2+2CO

This compound also facilitates the formation of pyridines from mixtures of alkynes and nitriles. Additionally, reduction of dicarbonylcyclopentadienylcobalt(I) with sodium yields a dinuclear radical that can react with alkyl halides to form dialkyl complexes, which subsequently produce ketones through carbonylation .

Dicarbonylcyclopentadienylcobalt(I) can be synthesized through several methods:

  • Reaction with Cobalt Carbonyl: The most common method involves reacting cobalt carbonyl with cyclopentadiene:
    Co2(CO)8+2C5H62(C5H5)Co(CO)2+H2+4COCo_2(CO)_8+2C_5H_6\rightarrow 2(C_5H_5)Co(CO)_2+H_2+4CO
  • High-Pressure Carbonylation: Another method includes the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene):
    Co(C5H5)2+2CO(C5H5)Co(CO)2+C5H6Co(C_5H_5)_2+2CO\rightarrow (C_5H_5)Co(CO)_2+C_5H_6

These methods highlight the versatility in synthesizing this compound under different conditions .

Dicarbonylcyclopentadienylcobalt(I) finds applications primarily in catalysis. It is employed in:

  • Cyclotrimerization Reactions: Catalyzing the formation of complex organic molecules from simpler alkyne substrates.
  • Organic Synthesis: Serving as a precursor for various cobalt-containing compounds and intermediates in organic synthesis.

Additionally, it has been studied for its potential use in electrochemical applications due to its unique redox properties .

Recent studies have investigated the electrochemical behavior of dicarbonylcyclopentadienylcobalt(I), particularly how ionic liquid media can influence its oxidation mechanisms. This research highlights the compound's potential utility in electrochemical applications and provides insights into its interaction with other chemical species .

Dicarbonylcyclopentadienylcobalt(I) shares similarities with several other organometallic compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
PentamethylcyclopentadienylcobaltC10H15CoO2C_{10}H_{15}CoO_{2}Higher steric hindrance due to methyl substituents.
Cyclopentadienylrhodium dicarbonylC5H5Rh(CO)2C_{5}H_{5}Rh(CO)_{2}Similar structure but with rhodium as the metal.
Cyclopentadienyliumiridium dicarbonylC5H5Ir(CO)2C_{5}H_{5}Ir(CO)_{2}Contains iridium; known for different catalytic properties.

Dicarbonylcyclopentadienylcobalt(I) is unique due to its specific reactivity patterns and catalytic capabilities, particularly in alkyne cyclotrimerization reactions, which may not be as pronounced in its analogs .

Traditional Synthetic Routes

Cobalt Carbonyl-Based Preparations

The primary synthetic route for dicarbonylcyclopentadienylcobalt(I) involves the reaction of dicobalt octacarbonyl with cyclopentadiene [1]. This method, first reported in 1954 by Piper, Cotton, and Wilkinson, remains the standard commercial preparation technique [1]. The reaction proceeds according to the following stoichiometry:

Co₂(CO)₈ + 2 C₅H₆ → 2 C₅H₅Co(CO)₂ + H₂ + 4 CO

The synthesis requires careful control of reaction conditions to optimize yield and minimize decomposition of the organocobalt product [1]. The reaction typically occurs under mild heating conditions with the evolution of hydrogen gas and carbon monoxide as byproducts [1].

Dicobalt octacarbonyl, the starting material for this synthesis, can be prepared through several established methods [33]. The most common industrial preparation involves the high-pressure carbonylation of cobalt(II) salts with carbon monoxide and hydrogen [33]. Alternative synthetic routes include the direct combination of cobalt metal with carbon monoxide at elevated temperatures and pressures, typically above 250°C and 200-300 atmospheres [33].

Reaction ParameterTypical ValueReference
Temperature25-50°C [7]
Pressure0.05-1.0 MPa [7]
Reaction Time1-3 hours [7]
Conversion RateUp to 95% [7]

The cobalt carbonyl-based preparation offers several advantages including high yield, scalability, and the use of readily available starting materials [1]. The method produces dicarbonylcyclopentadienylcobalt(I) as a dark red liquid that is air-sensitive but stable under inert atmosphere conditions [3].

Alternative Methods via Cobaltocene Carbonylation

An alternative synthetic approach involves the carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) under elevated temperature and pressure conditions [1]. This method proceeds through the following reaction pathway:

Co(C₅H₅)₂ + 2 CO → C₅H₅Co(CO)₂ + "C₅H₅"

The carbonylation of cobaltocene occurs at elevated pressures and temperatures, resulting in the displacement of one cyclopentadienyl ligand and the coordination of two carbonyl groups [1] [43]. This transformation involves the formal reduction of cobalt from the +2 oxidation state in cobaltocene to the +1 oxidation state in the dicarbonyl product [43].

The mechanism of cobaltocene carbonylation involves the initial coordination of carbon monoxide to the 19-electron cobaltocene complex, followed by the displacement of one cyclopentadienyl ring [43]. The reaction requires careful control of carbon monoxide pressure to drive the equilibrium toward product formation while preventing over-carbonylation or decomposition [43].

Research has demonstrated that cobaltocene serves as an effective one-electron reducing agent, which facilitates the formation of various organocobalt complexes under controlled conditions [44]. The carbonylation reaction typically requires temperatures in the range of 100-200°C and carbon monoxide pressures of several atmospheres to achieve satisfactory conversion rates [1].

Advanced Purification Techniques

The purification of dicarbonylcyclopentadienylcobalt(I) requires specialized techniques due to its air sensitivity and volatility [3]. The most effective purification method involves vacuum distillation under an atmosphere of carbon monoxide [3]. This technique prevents decomposition while allowing for the separation of the desired product from reaction byproducts and unreacted starting materials [3].

The optimal distillation conditions include temperatures of 139-140°C at reduced pressure (710 mmHg) [6]. During distillation, the compound exhibits slight decomposition with the liberation of carbon monoxide, necessitating efficient fume hood operation [3]. The use of inert atmosphere techniques throughout the purification process is essential to maintain product integrity [3].

Alternative purification methods include column chromatography using neutral aluminum oxide under inert conditions [29]. This technique allows for the separation of dicarbonylcyclopentadienylcobalt(I) from related organocobalt compounds and provides high-purity material suitable for further synthetic applications [29]. The chromatographic purification is typically performed using tetrahydrofuran as the eluent under strictly anhydrous conditions [29].

Crystallization techniques have also been employed for purification, particularly when high-purity crystalline material is required for structural studies [29]. The compound can be crystallized from diethyl ether at low temperatures, yielding orange-red crystals suitable for single-crystal X-ray diffraction analysis [29].

Crystallographic Analysis and Bonding Geometry

Dicarbonylcyclopentadienylcobalt(I) adopts a characteristic half-sandwich structure with the cobalt center coordinated to one η⁵-cyclopentadienyl ring and two terminal carbonyl ligands [1]. The molecular geometry approximates a trigonal planar arrangement around the cobalt center when considering the cyclopentadienyl ring as occupying a single coordination site .

Crystallographic studies have revealed that the compound features cobalt-carbon distances to the cyclopentadienyl ring in the range of 2.048-2.095 Å [12]. The cobalt-carbonyl bond lengths are typically shorter, reflecting the strong π-backbonding interaction between the metal center and the carbonyl ligands [1]. The cyclopentadienyl ring exhibits planar geometry with equal carbon-carbon distances averaging 1.41 Å [9].

Bond TypeDistance (Å)Reference
Co-C(cyclopentadienyl)2.048-2.095 [12]
Co-C(carbonyl)1.80-1.90 [8]
C-C(cyclopentadienyl)1.41 [9]
C-O(carbonyl)1.15-1.17 [8]

The bonding geometry analysis reveals that the cyclopentadienyl ligand binds to cobalt through all five carbon atoms in an η⁵ fashion [1]. The two carbonyl ligands occupy terminal positions with linear Co-C-O arrangements [1]. The overall molecular symmetry belongs to the Cs point group, with the mirror plane containing the cobalt atom and bisecting the cyclopentadienyl ring [1].

Advanced crystallographic analysis has demonstrated that the compound exhibits slight distortions from ideal trigonal planar geometry due to steric interactions between the cyclopentadienyl and carbonyl ligands [8]. The dihedral angles between the carbonyl ligands and the cyclopentadienyl plane provide insights into the electronic structure and bonding preferences of the complex [8].

Spectroscopic Identification

Infrared Spectroscopy of CO Stretching Modes

Infrared spectroscopy provides definitive identification of dicarbonylcyclopentadienylcobalt(I) through characteristic carbonyl stretching vibrations [1]. The compound exhibits two distinct carbonyl stretching bands corresponding to symmetric and asymmetric stretching modes of the two terminal carbonyl ligands [1] [18].

The primary carbonyl stretching frequencies occur at approximately 2030 cm⁻¹ and 1960 cm⁻¹, representing the asymmetric and symmetric stretching modes, respectively [1] [20]. These frequencies are characteristic of terminal carbonyl ligands coordinated to a cobalt(I) center and serve as diagnostic markers for compound identification [1].

Vibrational ModeFrequency (cm⁻¹)AssignmentReference
Asymmetric CO stretch2030-2037ν(CO) asymmetric [1] [20]
Symmetric CO stretch1958-1971ν(CO) symmetric [1] [20]
Cyclopentadienyl C-H3092ν(C-H) [21]
Cyclopentadienyl ring806δ(C-H) bending [18]

Detailed infrared spectroscopic studies have revealed that the carbonyl stretching frequencies are sensitive to the coordination environment and electronic structure of the cobalt center [18]. Gas-phase measurements show additional fine structure due to rotational-vibrational coupling effects induced by the internal rotation of the complex around the center of the cyclopentadienyl ring [18].

The carbonyl stretching bands exhibit characteristic broadening and frequency shifts when the compound interacts with Lewis bases or coordinates to metal surfaces [18]. These spectroscopic changes provide valuable information about the coordination chemistry and reactivity of dicarbonylcyclopentadienylcobalt(I) in various chemical environments [18].

NMR Characterization of Cyclopentadienyl Ligands

Nuclear magnetic resonance spectroscopy provides detailed structural information about the cyclopentadienyl ligand in dicarbonylcyclopentadienylcobalt(I) [21] [24]. The ¹H NMR spectrum typically exhibits a characteristic singlet corresponding to the five equivalent protons of the cyclopentadienyl ring [21].

The cyclopentadienyl protons resonate at approximately 4.86-5.01 ppm in deuterated benzene, reflecting the deshielding effect of the cobalt center [5] [24]. This chemical shift is diagnostic for η⁵-coordinated cyclopentadienyl ligands and distinguishes the compound from related organocobalt complexes with different coordination modes [24].

¹³C NMR spectroscopy reveals distinct resonances for the cyclopentadienyl carbon atoms and the carbonyl ligands [21] [24]. The cyclopentadienyl carbons typically appear at 83-87 ppm, while the carbonyl carbons exhibit characteristic downfield shifts to approximately 202-205 ppm [21] [24].

NMR ParameterChemical Shift (ppm)MultiplicityReference
¹H Cyclopentadienyl4.86-5.01Singlet [5] [24]
¹³C Cyclopentadienyl83-87Singlet [21] [24]
¹³C Carbonyl202-205Broadened [21] [24]

The carbonyl carbon resonances in ¹³C NMR often appear as broadened signals due to quadrupolar interactions with the adjacent cobalt-59 nucleus [24]. This broadening effect is characteristic of cobalt carbonyl complexes and provides additional confirmation of the molecular structure [24].

Variable temperature NMR studies have demonstrated that dicarbonylcyclopentadienylcobalt(I) exhibits fluxional behavior in solution, with rapid rotation of the cyclopentadienyl ring relative to the carbonyl ligands [23]. This dynamic behavior is consistent with the relatively weak coordination of the cyclopentadienyl ligand and the low rotational barrier for ring rotation [23].

Dates

Modify: 2023-08-15

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